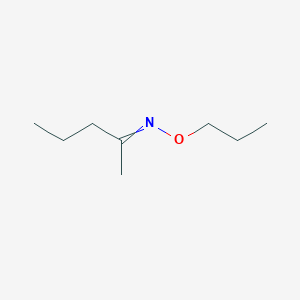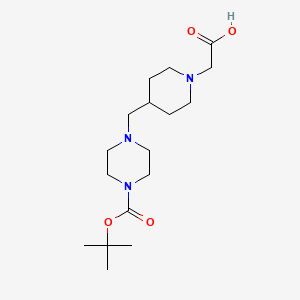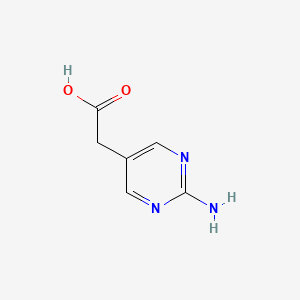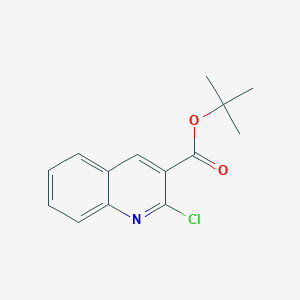
tert-Butyl 2-chloroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-chloroquinoline-3-carboxylate: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloroquinoline-3-carboxylate typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure .
Aplicaciones Científicas De Investigación
tert-Butyl 2-chloroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carboxamide
Comparison: tert-Butyl 2-chloroquinoline-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H14ClNO2 |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
tert-butyl 2-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-9-6-4-5-7-11(9)16-12(10)15/h4-8H,1-3H3 |
Clave InChI |
OHLVPMAXMFIMSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


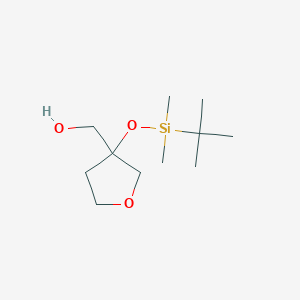
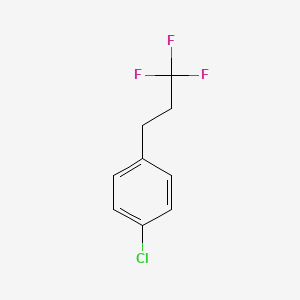
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
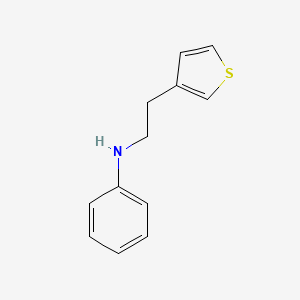
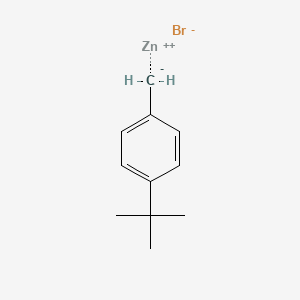
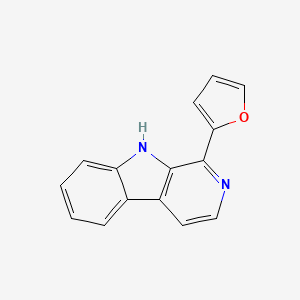
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
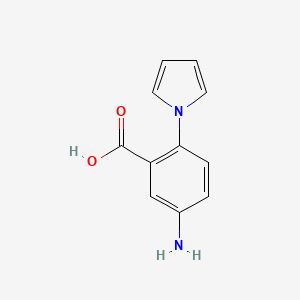
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
